2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride
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Overview
Description
2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of an aminomethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride typically involves the condensation of 2-aminomethyl pyridine with a suitable carboxylic acid derivative. One common method involves the reaction of 2-aminomethyl pyridine with levulinic acid in the presence of a hydrochloric acid catalyst. The reaction proceeds through two main steps: the formation of an intermediate imine, followed by its reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs scalable methods that ensure high yield and purity. The process typically involves the use of continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of green chemistry principles, such as eco-friendly reagents and solvents, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine
- 3-(Aminomethyl)pyridine
- 4-(Aminomethyl)pyridine
Uniqueness
2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that make it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-(aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-6-8(9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRPQNHGAMNVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(CN)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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